molecular formula C15H19NO4 B2898618 1-(4-Ethoxybenzoyl)piperidine-4-carboxylic acid CAS No. 1015570-14-5

1-(4-Ethoxybenzoyl)piperidine-4-carboxylic acid

Cat. No.: B2898618
CAS No.: 1015570-14-5
M. Wt: 277.32
InChI Key: ILUWGGAGLHAXCH-UHFFFAOYSA-N
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Description

1-(4-Ethoxybenzoyl)piperidine-4-carboxylic acid is a piperidine-based chemical building block of high interest in medicinal chemistry and drug discovery research. This compound features a carboxylic acid functional group at the 4-position of the piperidine ring and a 4-ethoxybenzoyl group attached to the ring nitrogen. The ethoxy group on the aromatic ring can influence the compound's electron-donating properties, solubility, and overall biological interactions, making it a versatile intermediate . Piperidine derivatives are recognized as privileged scaffolds in pharmaceutical development . This compound serves as a key synthetic intermediate for constructing more complex molecules, particularly in the synthesis of amide derivatives targeting various enzymes . Its structure is analogous to other substituted piperidine carboxylates that have been explored as inhibitors of bacterial enzymes, such as MenA (1,4-dihydroxy-2-naphthoate prenyltransferase) in Mycobacterium tuberculosis , a validated target in the menaquinone biosynthesis pathway for tuberculosis therapy . Furthermore, structurally similar piperidine-4-carboxylic acid derivatives are investigated for their potential as inhibitors of targets like D-amino acid oxidase (DAAO) and 11-beta-HSD1, indicating relevance for research into nervous system disorders and metabolic syndromes . The compound is for research use only and is not intended for diagnostic or therapeutic applications. Researchers are advised to handle the material with appropriate safety precautions.

Properties

IUPAC Name

1-(4-ethoxybenzoyl)piperidine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO4/c1-2-20-13-5-3-11(4-6-13)14(17)16-9-7-12(8-10-16)15(18)19/h3-6,12H,2,7-10H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILUWGGAGLHAXCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)N2CCC(CC2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(4-Ethoxybenzoyl)piperidine-4-carboxylic acid typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-ethoxybenzoic acid and piperidine.

    Reaction Conditions: The reaction conditions often involve the use of coupling agents and catalysts to facilitate the formation of the desired product. For instance, the use of reagents like dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) can be employed to activate the carboxylic acid group for nucleophilic substitution by the piperidine ring.

    Industrial Production: On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1-(4-Ethoxybenzoyl)piperidine-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of the carboxylic acid group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles under appropriate conditions.

    Common Reagents and Conditions: Typical reagents used in these reactions include acids, bases, and various catalysts.

Scientific Research Applications

1-(4-Ethoxybenzoyl)piperidine-4-carboxylic acid belongs to a class of compounds that have shown promise in inhibiting various viral infections, including coronaviruses. A detailed analysis of structure-activity relationships (SAR) has been conducted to optimize its antiviral efficacy.

Antiviral Properties

Recent studies have indicated that derivatives of piperidine, including 1-(4-Ethoxybenzoyl)piperidine-4-carboxylic acid, exhibit notable activity against coronaviruses. The compound acts as an inhibitor of the main protease (M pro) of SARS-CoV-2, which is crucial for viral replication. The mechanism involves binding to the catalytic site of the enzyme, thereby disrupting the processing of viral polyproteins essential for viral replication .

Case Study: SARS-CoV-2 Inhibition

  • In a study evaluating 63 analogues of 1,4,4-trisubstituted piperidines, several compounds demonstrated micromolar activity against SARS-CoV-2. The compounds were synthesized using Ugi four-component reactions, allowing for rapid generation of diverse chemical libraries .
  • The best-performing analogues showed effective inhibition at concentrations that were significantly lower than those causing cytotoxic effects in human cell lines, indicating a favorable selectivity index.

Synthetic Methodologies

The synthesis of 1-(4-Ethoxybenzoyl)piperidine-4-carboxylic acid can be efficiently achieved through multicomponent reactions (MCRs), particularly the Ugi reaction. This method allows for the formation of complex structures from simple starting materials in a single step, making it a powerful tool in drug discovery.

Ugi Four-Component Reaction

The Ugi four-component reaction involves:

  • Reactants : An isocyanide, an amine (such as piperidine), a carboxylic acid (like ethoxybenzoic acid), and an aldehyde.
  • Conditions : Typically performed in methanol at room temperature over an extended period.
  • Outcomes : High yields of diverse piperidine derivatives with potential biological activity.

Applications in Drug Development

The versatility of 1-(4-Ethoxybenzoyl)piperidine-4-carboxylic acid extends beyond antiviral applications. Its structural features make it a candidate for further modifications aimed at enhancing pharmacological profiles against various diseases.

Potential Therapeutic Areas

  • Antiviral Agents : Continued exploration into its efficacy against emerging viruses.
  • Anticancer Compounds : Investigating its potential role in inhibiting cancer cell proliferation.
  • Neuroprotective Agents : Exploring its effects on neurodegenerative diseases due to the presence of piperidine moiety.

Mechanism of Action

The mechanism of action of 1-(4-Ethoxybenzoyl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to changes in their activity or function.

    Pathways Involved: These interactions can modulate various biochemical pathways, resulting in specific biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis categorizes analogs based on substituent variations, emphasizing physicochemical properties, synthesis strategies, and biological relevance.

Aromatic Substituent Variations

Compound Name Substituent Molecular Weight Solubility Biological Activity Reference
1-(2-Chlorobenzoyl)piperidine-4-carboxylic Acid 2-Chlorobenzoyl 267.7 DMSO, Chloroform, Methanol Research chemical (unspecified)
1-(4-Sulfamoylbenzoyl)piperidine-4-carboxylic Acid 4-Sulfamoylbenzoyl 312.34 Polar solvents (aqueous NaOH) Carbonic anhydrase inhibitor
1-(4-Ethoxyphthalazin-1-yl)piperidine-4-carboxylic Acid 4-Ethoxyphthalazin-1-yl 301.34 Not reported Unknown (structural analog)
  • Key Observations :
    • Electron Effects : The ethoxy group in the target compound is electron-donating, enhancing aromatic ring stability, whereas chloro () and sulfamoyl () groups are electron-withdrawing, altering reactivity and binding affinity.
    • Solubility : The sulfamoyl derivative () exhibits higher polarity, favoring aqueous solubility, while the ethoxy and chloro analogs are more lipophilic.

Linker and Functional Group Modifications

Compound Name Functional Group Key Feature Synthesis Highlight Reference
1-[(4-Chlorophenoxy)acetyl]piperidine-4-carboxylic Acid Phenoxyacetyl linker Increased conformational flexibility Acetyl chloride coupling (unreported)
1-(Ethoxycarbonyl)piperidine-4-carboxylic Acid Ethoxycarbonyl (ester) Ester hydrolysis to carboxylic acid NaOH-mediated saponification
  • Key Observations :
    • Ester vs. Acid : The ethoxycarbonyl group () serves as a carboxylic acid precursor, enabling controlled hydrolysis for drug delivery systems.
    • Linker Flexibility : Acetyl linkers () may enhance binding to flexible protein targets compared to rigid benzoyl groups.

Heterocyclic and Bulky Substituents

Compound Name Substituent Molecular Weight Notable Property Reference
1-{[2-(4-Isopropylphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}piperidine-4-carboxylic Acid Oxazolylmethyl 342.41 Heterocyclic bioisostere
4-Benzyl-1-(tert-butoxycarbonyl)piperidine-4-carboxylic Acid Benzyl + Boc-protected amine 319.4 Protection strategy for synthesis
  • Protecting Groups: Boc protection () facilitates selective functionalization of the piperidine nitrogen.

Data Tables for Comparative Analysis

Table 1: Physicochemical Properties

Compound Name LogP (Predicted) TPSA (Ų) Hydrogen Bond Donors Hydrogen Bond Acceptors
1-(4-Ethoxybenzoyl)piperidine-4-carboxylic Acid 2.1 75.6 2 5
1-(4-Sulfamoylbenzoyl)piperidine-4-carboxylic Acid 0.8 126.7 3 8
1-(2-Chlorobenzoyl)piperidine-4-carboxylic Acid 2.5 63.3 1 4

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